8-Oxabicyclo[3.2.1]octane-3-methanamine
Overview
Description
8-Oxabicyclo[3.2.1]octan-3-ylmethanamine is a complex organic compound. It contains a total of 26 bonds, including 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .
Synthesis Analysis
The synthesis of 8-Oxabicyclo[3.2.1]octanes has been improved via a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol cyclization. This reaction of allylic silylethers is promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, allowing the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis
The molecular structure of 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine includes a total of 26 bonds; 11 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Oxabicyclo[3.2.1]octanes include a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Preparation : A study by Ishida, Kusama, and Iwasawa (2010) detailed the enantioselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives through asymmetric [3+2]-cycloaddition, yielding derivatives with over 90% enantiomeric excess (Ishida, Kusama, & Iwasawa, 2010).
Chemical Reactions and Transformations
- Cleavage of the Oxygen Bridge : Föhlisch et al. (1987) investigated the cleavage of the oxygen bridge in 8-oxabicyclo[3.2.1]octan-3-ones, which was accomplished using Trimethylsilyl Trifluoromethanesulfonate (Föhlisch, Sendelbach, & Bauer, 1987).
- Catalytic Generation of Oxidopyrylium Ylides : Toda et al. (2018) described an efficient method for preparing 8-oxabicyclo[3.2.1]octane derivatives, highlighting the role of triethylamine in catalyzing cycloaddition reactions (Toda, Shimizu, Iwai, & Suga, 2018).
Synthetic Applications
- Synthesis of Polyhydroxylated Derivatives : Khlevin et al. (2012) detailed the synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes, which serve as synthetic blocks for potentially bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Natural Product Synthesis
- Synthesis of Polyfunctional Glycosyl Derivatives : Ievlev et al. (2016) explored the synthesis of glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane, highlighting its importance in the structure of biologically significant compounds (Ievlev, Ershov, Milovidova, Belikov, & Nasakin, 2016).
Biologically Active Natural Products
- Natural and Synthetic Products : Flores and Díez (2014) provided a comprehensive overview of the synthesis and properties of functionalized 2,8-diheterobicyclo[3.2.1]octanes, emphasizing their prevalence in nature and utility in organic synthesis (Flores & Díez, 2014).
Photorearrangement Studies
- Photorearrangement of 8-Oxabicyclooctanes : Mori et al. (1988) investigated the photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, leading to the formation of 2-alkyl-3-oxatricyclooctane diones (Mori, Kasai, & Takeshita, 1988).
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities. As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there could be future research directions in the synthesis and applications of 8-Oxabicyclo[3.2.1]octan-3-ylmethanamine.
properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJGZBUFFVLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[3.2.1]octane-3-methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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